molecular formula C7H3ClINS B8676787 2-Chloro-4-iodo-1-isothiocyanatobenzene

2-Chloro-4-iodo-1-isothiocyanatobenzene

Cat. No. B8676787
M. Wt: 295.53 g/mol
InChI Key: IWEQXBKAJVMCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodo-1-isothiocyanatobenzene is a useful research compound. Its molecular formula is C7H3ClINS and its molecular weight is 295.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-iodo-1-isothiocyanatobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-iodo-1-isothiocyanatobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-iodo-1-isothiocyanatobenzene

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

2-chloro-4-iodo-1-isothiocyanatobenzene

InChI

InChI=1S/C7H3ClINS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H

InChI Key

IWEQXBKAJVMCHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-4-iodoaniline (1.0 g, 3.9 mmol) in DCM (50 mL) was added water (20 mL) followed by thiophosgene (476 mg, 4.1 mmol). The reaction mixture was stirred overnight before the layers were separated and the organic layer dried (Na2SO4) and evaporated in vacuo to give the desired product as a brown solid (1.0 g, 86%). δH (CDCl3) 7.79 (1H, d, J 1.9 Hz), 7.58 (1H, dd, J 1.9, 8.4 Hz), 6.97 (1H, d, J 8.4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step Two
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.